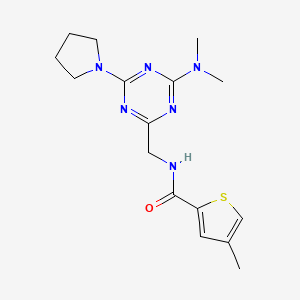

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide

Description

N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide is a triazine-based small molecule featuring:

- A 1,3,5-triazine core substituted with dimethylamino (N(CH₃)₂) and pyrrolidin-1-yl (C₄H₈N) groups.

- A 4-methylthiophene-2-carboxamide moiety linked via a methylene bridge.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6OS/c1-11-8-12(24-10-11)14(23)17-9-13-18-15(21(2)3)20-16(19-13)22-6-4-5-7-22/h8,10H,4-7,9H2,1-3H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDQWTIRTLIZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various reactions, including:

Oxidation and Reduction: : It might participate in oxidation or reduction reactions, potentially altering the functional groups attached to the triazine ring.

Substitution: : The substituents on the triazine and thiophene rings can be involved in nucleophilic or electrophilic substitution reactions.

Condensation: : The presence of amide and amino groups suggests potential for condensation reactions, forming new bonds with other molecules.

Common Reagents and Conditions: : Typical reagents include oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride), nucleophiles or electrophiles (e.g., halogens, alkylating agents), and catalysts to facilitate these transformations.

Major Products: : The reactions result in a variety of products depending on the reaction conditions, such as oxidized or reduced derivatives, substituted analogs, or condensed adducts.

Scientific Research Applications

Chemistry: : This compound can be a valuable intermediate in organic synthesis, contributing to the development of new materials or drugs.

Biology: : Its unique structure might enable it to interact with biological macromolecules, serving as a potential tool for biochemical research or as a therapeutic agent.

Medicine: : Research could explore its efficacy and safety as a pharmaceutical compound, particularly if it exhibits bioactive properties.

Industry: : Beyond research, it might find applications in the development of specialty chemicals or advanced materials with specific functions.

Mechanism of Action: : The compound’s mechanism of action depends on its ability to interact with molecular targets:

Molecular Targets: : It may bind to enzymes, receptors, or other proteins, altering their function.

Pathways Involved: : Its effect could involve modulation of specific biochemical pathways, influencing cellular processes and physiological outcomes. For example, the dimethylamino group might participate in interactions with nucleophilic sites, while the thiophene ring could enable π-π stacking or other aromatic interactions.

Comparison with Similar Compounds: : Compared to other triazine-based compounds, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide stands out due to its unique substitution pattern:

Similar Compounds: : Compounds like 2,4,6-trichloro-1,3,5-triazine or 2-amino-4,6-dimethyl-1,3,5-triazine share the triazine core but differ in their functional groups and resulting properties.

Uniqueness: : The presence of the thiophene ring and specific functional groups imparts distinct chemical reactivity and biological activity, potentially leading to unique applications in various scientific and industrial fields.

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Dimethylamino group : Known for enhancing solubility and biological activity.

- Pyrrolidinyl moiety : Often associated with neuroactive properties.

- Triazine ring : Implicated in various pharmacological effects.

- Methylthiophene carboxamide : Contributes to the compound's overall stability and reactivity.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies focusing on its pharmacological effects, including:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Its efficacy against bacterial strains has been documented, suggesting potential as an antimicrobial agent.

- Neuropharmacological Effects : The dimethylamino and pyrrolidinyl groups suggest possible interactions with neurotransmitter systems.

Research indicates several potential mechanisms through which this compound exerts its biological effects:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and uptake.

1. Anticancer Activity

A study evaluating the compound's effects on human cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis via mitochondrial pathway |

| MCF-7 | 15.0 | Caspase activation |

| A549 | 10.0 | Inhibition of cell cycle progression |

2. Antimicrobial Properties

In vitro studies showed that the compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

3. Neuropharmacological Effects

Research indicated that the compound could enhance dopaminergic signaling in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Triazine Core Modifications

The substituents on the triazine ring critically influence physicochemical properties and target interactions. Key analogs include:

Key Observations:

- Pyrrolidin-1-yl vs.

- Dimethylamino vs. Methoxy (): The dimethylamino group is a stronger electron donor than methoxy, which could stabilize interactions with electrophilic residues in target proteins.

Carboxamide-Linked Moieties

The carboxamide group’s aromatic substituent impacts lipophilicity and target specificity:

Key Observations:

- Thiophene vs. Benzothiazole (): The benzothiazole’s larger aromatic system may improve binding affinity but reduce solubility compared to thiophene.

- 4-Methylthiophene vs. Phenylisoxazole (): The methyl group on thiophene enhances lipophilicity, while isoxazole’s heteroatoms could improve water solubility.

Research Implications

- Antitumor Potential: Analogous triazine-carboxamide compounds (e.g., ’s Olmutinib derivatives) show antitumor activity, suggesting the target compound may similarly inhibit kinases or growth factor receptors .

- Agricultural Chemistry Contrast: Triazine-based pesticides () use substituents like trifluoroethoxy for herbicidal activity, highlighting how minor structural changes redirect applications from pharmaceuticals to agriculture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.